1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid
Overview
Description
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protecting group for the amino function, preventing unwanted side reactions during peptide chain assembly.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
Protection of the amino group: The amino group of 3-methylpyrrolidine-2-carboxylic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: Industrial-scale purification techniques such as large-scale chromatography or crystallization are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in a solvent like dimethylformamide (DMF).
Coupling reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling reagent like N-hydroxysuccinimide (NHS).
Major Products
Deprotection: Removal of the Fmoc group yields the free amino acid.
Coupling: Formation of peptide bonds results in dipeptides, tripeptides, or longer peptide chains.
Scientific Research Applications
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid has several scientific research applications:
Peptide synthesis: It is widely used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biological studies: The compound is used in the study of protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicinal chemistry: It is employed in the development of peptide-based drugs and therapeutic agents.
Industrial applications: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during peptide chain assembly, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions or biological activity.
Comparison with Similar Compounds
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid can be compared with other Fmoc-protected amino acids:
1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid: Similar in structure but with an azetidine ring instead of a pyrrolidine ring.
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid: Similar in structure but with a methyl group on the azetidine ring.
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methoxy-L-phenylalanine: Similar in structure but with a phenylalanine backbone.
The uniqueness of this compound lies in its specific structure, which provides distinct steric and electronic properties, making it suitable for specific applications in peptide synthesis and medicinal chemistry.
Biological Activity
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid, commonly referred to as Fmoc-pyrrolidine, is a chiral compound widely utilized in organic synthesis, particularly in peptide chemistry. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety for amines during peptide synthesis, allowing for selective reactions while minimizing side reactions.
- IUPAC Name: (2R,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid
- Molecular Formula: C21H21NO4
- CAS Number: 2803402-18-6
The Fmoc group protects the amine functionality of amino acids during coupling reactions in peptide synthesis. Upon exposure to basic conditions, the Fmoc group can be selectively removed, allowing for the sequential addition of amino acids to construct peptides. This mechanism is crucial for producing peptides with specific sequences and functionalities.
Biological Activity
Recent studies have highlighted the biological activities associated with Fmoc-pyrrolidine derivatives, particularly in cancer research.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of various Fmoc-based dipeptides against different cancer cell lines including HepG2 (liver cancer) and Ca9-22 (oral squamous cell carcinoma). Notably, compounds featuring the Fmoc group exhibited significant cytotoxicity:
Compound | Cell Line | IC50 (µM) |
---|---|---|
10a | HepG2 | 1.0 |
10c | Ca9-22 | 0.4 |
Compound 10c demonstrated a threefold increase in potency compared to doxorubicin against the Ca9-22 cell line and exhibited synergistic effects when combined with doxorubicin against MDA-MB-231 cells, suggesting potential for therapeutic development .
Mechanistic Insights
The mechanism underlying the cytotoxicity of these compounds may involve induction of apoptosis in cancer cells. Compounds were observed to cause morphological changes indicative of early apoptosis, such as cytoplasmic vacuolization and membrane blebbing .
Synthetic Routes
The synthesis of Fmoc-pyrrolidine typically involves several key steps:
- Protection of Amine Group: The amine is reacted with Fmoc chloride in the presence of a base (e.g., sodium carbonate) to introduce the Fmoc protecting group.
- Cyclization: The protected amine undergoes cyclization to form the pyrrolidine ring.
- Carboxylic Acid Introduction: The carboxylic acid functionality is introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Applications in Research
Fmoc-pyrrolidine derivatives are extensively used in:
- Peptide Synthesis: As a protecting group, enabling the formation of complex peptide structures.
- Drug Development: Investigated for their potential as anticancer agents due to their cytotoxic properties.
Case Studies
Several case studies have documented the effectiveness of Fmoc-pyrrolidine derivatives in various biological contexts:
- Anticancer Activity : Research indicated that Fmoc-based dipeptides showed potent activity against multiple cancer cell lines, emphasizing their potential as lead compounds for drug development .
- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds could induce apoptosis selectively in cancer cells while sparing normal cells, highlighting their therapeutic potential .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13-10-11-22(19(13)20(23)24)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOIPWYYPLYLFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1597004-44-8 | |
Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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